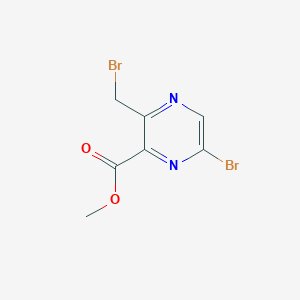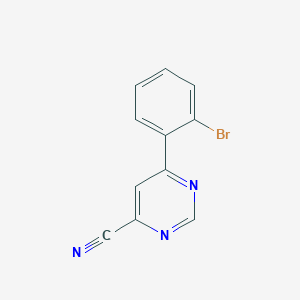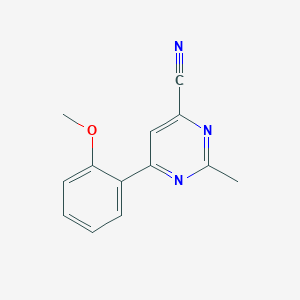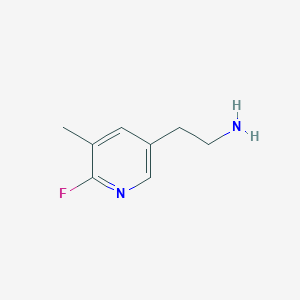
2-(6-Fluoro-5-methylpyridin-3-YL)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Fluoro-5-methylpyridin-3-YL)ethan-1-amine: is a chemical compound with the molecular formula C8H11FN2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a fluorine atom and a methyl group on the pyridine ring makes this compound particularly interesting for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic substitution reaction of pyridines containing leaving groups (such as halides) with fluorides of alkaline metals, hydrofluoric acid, or other fluorinating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and choice of solvent, are optimized to maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(6-Fluoro-5-methylpyridin-3-YL)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
2-(6-Fluoro-5-methylpyridin-3-YL)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(6-Fluoro-5-methylpyridin-3-YL)ethan-1-amine involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors, potentially leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of enzymatic activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
1-(5-Methylpyridin-3-yl)ethan-1-amine: Similar structure but lacks the fluorine atom.
2-(3-Pyridinyl)ethanamine: Similar structure but lacks both the fluorine and methyl groups.
Uniqueness
The presence of both the fluorine and methyl groups in 2-(6-Fluoro-5-methylpyridin-3-YL)ethan-1-amine makes it unique compared to its analogs. These substituents can significantly alter its chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
1000538-48-6 |
|---|---|
Molecular Formula |
C8H11FN2 |
Molecular Weight |
154.18 g/mol |
IUPAC Name |
2-(6-fluoro-5-methylpyridin-3-yl)ethanamine |
InChI |
InChI=1S/C8H11FN2/c1-6-4-7(2-3-10)5-11-8(6)9/h4-5H,2-3,10H2,1H3 |
InChI Key |
LHOGRBPVXGPQTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1F)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


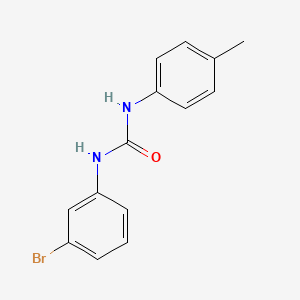


![7-Bromo-9-methoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14868035.png)
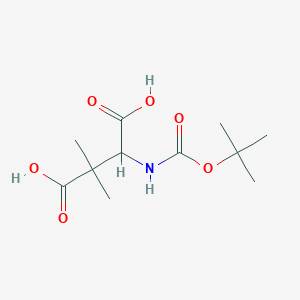


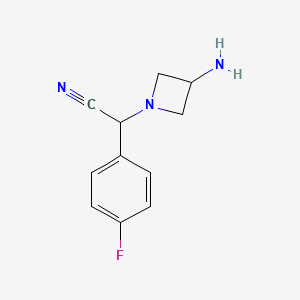
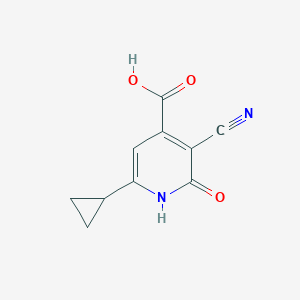
![9-Cyclopropyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one](/img/structure/B14868062.png)

